molecular formula C12H15FN4O2 B12324993 4-acetamido-N-(4-fluorophenyl)pyrazolidine-3-carboxamide

4-acetamido-N-(4-fluorophenyl)pyrazolidine-3-carboxamide

Cat. No.: B12324993
M. Wt: 266.27 g/mol
InChI Key: RJUXRRDHHFFHKB-UHFFFAOYSA-N
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Description

4-acetamido-N-(4-fluorophenyl)pyrazolidine-3-carboxamide is a small molecule belonging to the class of organic compounds known as aromatic anilides. These compounds contain an anilide group in which the carboxamide group is substituted with an aromatic group. The molecular formula of this compound is C12H11FN4O2, and it has a molecular weight of 262.2397 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(4-fluorophenyl)pyrazolidine-3-carboxamide typically involves the reaction of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide. This intermediate is then reacted with hydrazine hydrate to form the pyrazolidine ring.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(4-fluorophenyl)pyrazolidine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

4-acetamido-N-(4-fluorophenyl)pyrazolidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-acetamido-N-(4-fluorophenyl)pyrazolidine-3-carboxamide involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). This interaction can inhibit the activity of CDK2, leading to effects on cell cycle regulation and potentially exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-acetamido-N-(4-chlorophenyl)pyrazolidine-3-carboxamide
  • 4-acetamido-N-(4-bromophenyl)pyrazolidine-3-carboxamide
  • 4-acetamido-N-(4-methylphenyl)pyrazolidine-3-carboxamide

Uniqueness

4-acetamido-N-(4-fluorophenyl)pyrazolidine-3-carboxamide is unique due to the presence of the fluorine atom in the aromatic ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to similar compounds with different substituents .

Properties

Molecular Formula

C12H15FN4O2

Molecular Weight

266.27 g/mol

IUPAC Name

4-acetamido-N-(4-fluorophenyl)pyrazolidine-3-carboxamide

InChI

InChI=1S/C12H15FN4O2/c1-7(18)15-10-6-14-17-11(10)12(19)16-9-4-2-8(13)3-5-9/h2-5,10-11,14,17H,6H2,1H3,(H,15,18)(H,16,19)

InChI Key

RJUXRRDHHFFHKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CNNC1C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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